3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid typically involves multi-step organic reactions The process begins with the preparation of the bicyclo[22Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Methylbenzyl)piperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-(4-(4-Methylbenzyl)piperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid derivatives
Uniqueness
What sets 3-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid apart from similar compounds is its unique bicyclo[222]octane core structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-15-2-4-16(5-3-15)14-23-10-12-24(13-11-23)21(25)19-17-6-8-18(9-7-17)20(19)22(26)27/h2-5,17-20H,6-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDBJRDXYZGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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